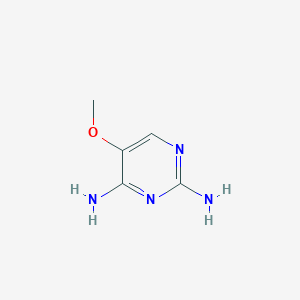

5-Methoxypyrimidine-2,4-diamine

Description

Properties

CAS No. |

18588-48-2 |

|---|---|

Molecular Formula |

C5H8N4O |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-methoxypyrimidine-2,4-diamine |

InChI |

InChI=1S/C5H8N4O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9) |

InChI Key |

POKOCGWGFMPTIL-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(N=C1N)N |

Canonical SMILES |

COC1=CN=C(N=C1N)N |

Synonyms |

Pyrimidine, 2,4-diamino-5-methoxy- (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Pyrimidine-2,4-diamines

Halogen substitutions (e.g., iodine, bromine) at the 5-position are common in pyrimidine derivatives. These groups influence reactivity and biological activity:

| Compound Name | Substituents | Key Properties | MIC (µg/mL) | References |

|---|---|---|---|---|

| 5-Iodo-N4-methylpyrimidine-2,4-diamine | 5-I, N4-CH₃ | Potent DHFR inhibitor; iodine enhances coupling reactions | 16 | |

| 5-Bromo-N4-methylpyrimidine-2,4-diamine | 5-Br, N4-CH₃ | Lower metabolic stability vs. iodine analog | 64 | |

| 5-Methoxypyrimidine-2,4-diamine | 5-OCH₃, 2,4-NH₂ | Electron-donating group; improved solubility | TBD* | Inferred |

Methoxy-Substituted Analogs

Methoxy groups are often used to modulate pharmacokinetics:

| Compound Name | Substituents | Key Properties | References |

|---|---|---|---|

| 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine | Aromatic methoxy groups | Enhanced metabolic stability; kinase inhibition | |

| Methoprim (5-(3,4,5-trimethoxybenzyl) derivative) | Bulky benzyl substitution | Broad-spectrum antibiotic activity | |

| 5-Methoxypyrimidine-2,4-diamine | Single 5-OCH₃ | Simplified structure for targeted DHFR studies | Inferred |

The absence of bulky substituents (e.g., trimethoxybenzyl in Methoprim) in 5-methoxypyrimidine-2,4-diamine may enhance membrane permeability and reduce off-target interactions .

Nitro and Alkyl Derivatives

Nitro (-NO₂) and alkyl groups alter electronic and steric profiles:

| Compound Name | Substituents | Key Properties | References |

|---|---|---|---|

| N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine | 5-NO₂, N2-(CH₃)₂ | High reactivity; antimicrobial applications | |

| 5-Fluoro-N4-methylpyrimidine-2,4-diamine | 5-F, N4-CH₃ | Enhanced activity against resistant strains | |

| 5-Methoxypyrimidine-2,4-diamine | 5-OCH₃ | Lower electrophilicity vs. nitro analogs | Inferred |

The methoxy group’s electron-donating nature contrasts with nitro groups, which are electron-withdrawing. This difference may reduce cytotoxicity while maintaining target engagement .

Q & A

What are the standard synthetic routes for 5-Methoxypyrimidine-2,4-diamine, and what are the critical reaction parameters?

The synthesis typically involves condensation reactions under basic conditions. For example, 2-chloro-3,5-dimethoxybenzyl chloride can react with pyrimidine-2,4-diamine using sodium methoxide as a base to facilitate nucleophilic substitution . Key parameters include:

- Temperature : Moderate (room temperature to 60°C).

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification : Recrystallization or chromatography is essential to achieve high purity (>98%) .

Which spectroscopic techniques are most effective for characterizing 5-Methoxypyrimidine-2,4-diamine, and what key spectral features should researchers analyze?

- NMR : Look for signals corresponding to the methoxy group (~δ 3.8 ppm for OCH₃) and pyrimidine ring protons (δ 6.5–8.5 ppm for aromatic H). ¹H/¹³C NMR confirms substitution patterns .

- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 155.16 for C₆H₉N₃O₂) confirm molecular weight .

How can researchers optimize the synthesis of 5-Methoxypyrimidine-2,4-diamine to improve yield and purity?

- Reaction scaling : Use continuous flow reactors for better heat/mass transfer in large-scale synthesis .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) may enhance substitution efficiency .

- Purification : Gradient elution in HPLC or repeated recrystallization reduces impurities .

What enzymatic targets are associated with 5-Methoxypyrimidine-2,4-diamine derivatives, and how can SAR studies improve their potency?

- Dihydrofolate reductase (DHFR) : Inhibition disrupts DNA synthesis, a mechanism seen in anticancer pyrimidines .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., chloro, methoxy) on the pyrimidine ring alters binding affinity. For example, adding a fluorine atom at position 5 enhances selectivity for kinase targets .

How should researchers address discrepancies in reported biological activities across studies?

- Systematic review : Apply PRISMA guidelines to assess study quality and experimental variables (e.g., compound purity, assay protocols) .

- Replication : Independently validate activities under controlled conditions (e.g., fixed IC₅₀ assays) .

What chemical reactions are critical for synthesizing derivatives of 5-Methoxypyrimidine-2,4-diamine?

- Substitution : Replace the methoxy group with amines or thiols under nucleophilic conditions (e.g., K₂CO₃ in DMF) .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups for enhanced bioactivity .

- Oxidation/Reduction : Convert NH₂ to NO₂ (using KMnO₄) or reduce to NH for prodrug development .

What computational tools aid in studying 5-Methoxypyrimidine-2,4-diamine’s binding mechanisms?

- Molecular docking : Software like AutoDock predicts binding modes with DHFR or kinases .

- DFT calculations : Analyze electron density to identify reactive sites for functionalization .

What storage conditions ensure the stability of 5-Methoxypyrimidine-2,4-diamine?

- Temperature : Store at 2–8°C in airtight, light-resistant containers .

- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles to prevent degradation .

How can researchers validate the purity of 5-Methoxypyrimidine-2,4-diamine before biological assays?

- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >98% is ideal .

- TLC : Monitor reaction progress with silica plates (Rf ~0.5 in CHCl₃/MeOH 10:1) .

What safety protocols are essential when handling 5-Methoxypyrimidine-2,4-diamine?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.